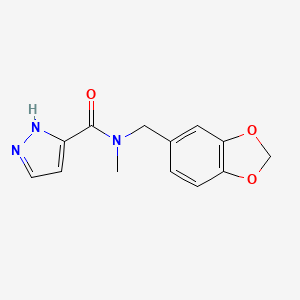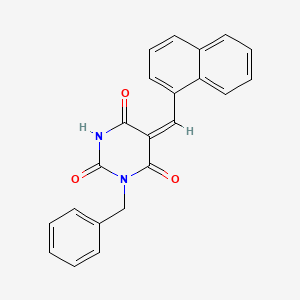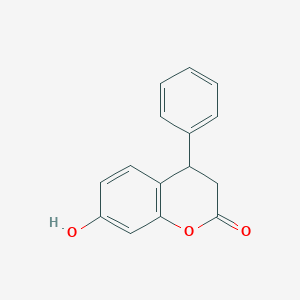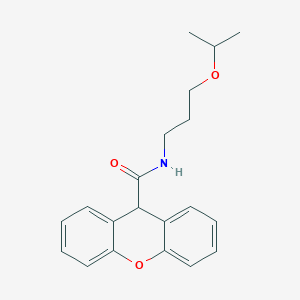
N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide, also known as BPAM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BPAM is a synthetic compound that can be used in various scientific studies to investigate the mechanism of action of certain biological processes.
作用機序
N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide acts as a selective antagonist of the inositol 1,4,5-trisphosphate receptor (IP3R), which is an intracellular calcium channel. By blocking the IP3R, N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide inhibits the release of calcium from intracellular stores, which can affect various cellular processes.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects. For example, N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide has been shown to inhibit the release of calcium from intracellular stores, which can affect cellular processes such as muscle contraction and neurotransmitter release. N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide has also been shown to affect the activity of certain enzymes, such as protein kinase C.
実験室実験の利点と制限
One advantage of using N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide in lab experiments is its selectivity for the IP3R. This allows researchers to specifically target the IP3R and investigate its role in various biological processes. However, one limitation of using N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide is its potential toxicity. N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide has been shown to be toxic to certain cell types, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide in scientific research. One direction is the investigation of the role of the IP3R in various diseases, such as cancer and neurodegenerative disorders. Another direction is the development of more selective IP3R antagonists that can be used in experiments with less potential toxicity. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide can be used in conjunction with other compounds to investigate the complex interactions between intracellular calcium signaling and other cellular processes.
合成法
N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 3,4-methylenedioxyphenylacetic acid with thionyl chloride to form 3,4-methylenedioxyphenylacetyl chloride. The second step involves the reaction of 3,4-methylenedioxyphenylacetyl chloride with methylhydrazine to form N-methyl-3,4-methylenedioxyphenylacetohydrazide. The final step involves the reaction of N-methyl-3,4-methylenedioxyphenylacetohydrazide with 3,5-dimethylpyrazole-1-carboxylic acid to form N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide.
科学的研究の応用
N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide has been used in various scientific studies to investigate the mechanism of action of certain biological processes. For example, N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide has been used to study the role of calcium signaling in the regulation of cellular processes. N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide has also been used to investigate the mechanism of action of certain neurotransmitters in the brain.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-16(13(17)10-4-5-14-15-10)7-9-2-3-11-12(6-9)19-8-18-11/h2-6H,7-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIJIRUBOLKCLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=C(C=C1)OCO2)C(=O)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[(2-hydroxy-5-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5130064.png)
![2-chloro-1-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)-4-methylbenzene](/img/structure/B5130083.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5130087.png)
![1-benzyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B5130095.png)

![ethyl 5-[(anilinocarbonothioyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B5130108.png)



![2-{[(4-chloro-3-nitrophenyl)amino]carbonyl}-1-naphthyl benzoate](/img/structure/B5130141.png)

![N-cyclohexyl-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B5130150.png)
![1-methyl-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5130152.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5130155.png)